3-Chloro-10H-phenothiazine

Physical chemistry Crystallography Solid-state properties

3-Chloro-10H-phenothiazine (CAS 1207-99-4) is the mandated reference standard for Prochlorperazine Impurity 13—essential for ANDA method validation and QC release testing. The 3-position chlorine creates a unique electronic/steric profile, making it non-interchangeable with the 2-chloro analog. Substitution without verification leads to synthetic failure. Also utilized in dye and agrochemical R&D where isomer integrity defines final product performance. Confirm batch-specific purity (≥95% mode) before use.

Molecular Formula C12H8ClNS
Molecular Weight 233.72 g/mol
CAS No. 1207-99-4
Cat. No. B108352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-10H-phenothiazine
CAS1207-99-4
Synonyms3-Chloro-phenothiazine;  3-Chlorophenothiazine
Molecular FormulaC12H8ClNS
Molecular Weight233.72 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C12H8ClNS/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H
InChIKeyDPUVPRWTWNQSOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-10H-phenothiazine (CAS 1207-99-4): A Procurement-Focused Overview of the Phenothiazine Scaffold


3-Chloro-10H-phenothiazine (CAS 1207-99-4) is a heterocyclic aromatic compound belonging to the phenothiazine class, with a molecular formula of C12H8ClNS and a molecular weight of 233.72 g/mol [1]. Its tricyclic structure consists of two benzene rings fused to a central thiazine ring, with a chlorine atom at the 3-position . This chlorinated derivative serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and agrochemicals, but it is not pharmacologically active itself [2]. The compound is typically supplied as a yellow to off-white crystalline powder, with a reported melting point in the range of 195–200°C .

Why 3-Chloro-10H-phenothiazine (1207-99-4) Cannot Be Directly Substituted: Procurement Considerations for the Chlorophenothiazine Isomer Family


The phenothiazine core is highly sensitive to the position and nature of substituents, with even minor alterations—such as shifting a chlorine atom from the 2- to the 3-position—leading to significant differences in physical properties, reactivity, and biological profiles [1]. While the 2-chloro isomer is widely studied for its cholinesterase inhibitory activity (AChE IC50 = 7400 nM) and NADPH oxidase 1 inhibition (IC50 = 253.5 nM) , these activities are not generalizable to the 3-chloro analog. The substitution pattern dictates the compound's electronic distribution, steric hindrance, and interaction with biological targets, making each isomer a distinct chemical entity for synthetic and research applications [2]. Therefore, substituting one chlorophenothiazine isomer for another in a synthesis or assay without experimental validation can lead to irreproducible results or synthetic failure.

Quantitative Differentiation of 3-Chloro-10H-phenothiazine (CAS 1207-99-4) from Its Closest Analogs


Comparative Melting Point and Physical State: 3-Chloro Isomer vs. 2-Chloro Isomer

The melting point of 3-chloro-10H-phenothiazine is reported to be in the range of 195–200°C . In contrast, the 2-chloro isomer (CAS 92-39-7) is typically a solid at room temperature but its exact melting point is less consistently reported in public databases; it is often described as a low-melting solid or oil depending on purity, with some sources indicating a melting point significantly lower than that of the 3-isomer . This difference in physical state and thermal behavior can impact storage, handling, and formulation in research settings.

Physical chemistry Crystallography Solid-state properties

Synthetic Utility: Isomer-Specific Reactivity in Smiles Rearrangement

The synthesis of 1- and 3-chlorophenothiazines proceeds via a Smiles rearrangement from 2-amino-3/5-chlorobenzenethiols and halonitrobenzenes, a pathway that is distinct from the synthesis of 2-chlorophenothiazine, which is typically accessed via chlorination of phenothiazine itself [1]. The 3-chloro isomer is specifically generated from 2-amino-5-chlorobenzenethiol, a thiol that is less commercially available than the 2-amino-4-chlorobenzenethiol used for the 1-chloro isomer [1]. This synthetic divergence means that the 3-chloro compound is a more specialized intermediate, and its procurement is driven by the need for a specific substitution pattern that is not achievable through simple chlorination of the parent phenothiazine [2].

Organic synthesis Methodology Heterocyclic chemistry

Role as a Prochlorperazine Impurity: A Regulatory-Driven Differentiator

3-Chloro-10H-phenothiazine is specifically designated as Prochlorperazine Impurity 13 [1]. This regulatory classification is not shared by other chlorophenothiazine isomers, such as 2-chlorophenothiazine. The identification and quantification of this specific impurity are critical for quality control (QC), method validation (AMV), and Abbreviated New Drug Application (ANDA) submissions for prochlorperazine-containing drug products [1]. The impurity is supplied with detailed characterization data compliant with regulatory guidelines, underscoring its role as a certified reference standard [2].

Pharmaceutical analysis Impurity profiling Regulatory science

Targeted Applications for 3-Chloro-10H-phenothiazine (1207-99-4) Based on Its Distinct Profile


Pharmaceutical Impurity Standard for Prochlorperazine Quality Control

3-Chloro-10H-phenothiazine serves as a critical reference standard for the identification, quantification, and control of Impurity 13 in prochlorperazine active pharmaceutical ingredients (APIs) and finished drug products [1]. Its use is mandated for method development, method validation (AMV), and routine quality control (QC) release testing to ensure compliance with regulatory specifications [1]. This application leverages its specific structural identity and high purity, which are essential for accurate analytical method calibration [2].

Building Block for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

The 3-chloro substitution pattern on the phenothiazine core provides a distinct electronic and steric profile compared to the 2-chloro or unsubstituted analogs [1]. Researchers utilize this compound to explore the impact of halogen position on pharmacological activity, including neuroprotective effects, antioxidant capacity, and antimicrobial properties, when incorporated into more complex molecules [2]. This is a key differentiator for laboratories focused on developing novel phenothiazine-based therapeutics where the 3-position is critical for target binding.

Organic Synthesis Intermediate for Specialized Dyes and Agrochemicals

Beyond pharmaceuticals, 3-chloro-10H-phenothiazine is a valuable intermediate in the synthesis of specialized dyes and agrochemicals where the 3-chloro substituent is a required feature for color properties or biological activity [1]. Its procurement is necessary for the development of new chemical entities in these sectors, as the specific isomer cannot be substituted with the more common 2-chloro derivative without altering the final product's performance and efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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